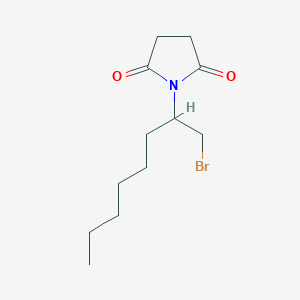
1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ion substituted with acetyl and methyl groups, and a perchlorate anion
准备方法
The synthesis of 1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 2-acetylphenyl bromide with 2,4,6-trimethylpyridine in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Reflux conditions
Reaction Time: Several hours to ensure complete reaction
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反应分析
1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens).
Major products formed from these reactions include carboxylic acids, reduced pyridine derivatives, and substituted pyridinium salts.
科学研究应用
1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyridinium ion can interact with negatively charged sites on biological molecules, affecting their function and signaling pathways.
相似化合物的比较
Similar compounds to 1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate include other pyridinium salts with different substituents. These compounds share structural similarities but differ in their chemical reactivity and biological activity. For example:
1-(2-Acetylphenyl)-4-methylpyridin-1-ium perchlorate: Similar structure but with fewer methyl groups, leading to different reactivity.
1-(2-Acetylphenyl)-2,6-dimethylpyridin-1-ium perchlorate: Different substitution pattern, affecting its chemical and biological properties.
属性
CAS 编号 |
90018-18-1 |
|---|---|
分子式 |
C16H18ClNO5 |
分子量 |
339.77 g/mol |
IUPAC 名称 |
1-[2-(2,4,6-trimethylpyridin-1-ium-1-yl)phenyl]ethanone;perchlorate |
InChI |
InChI=1S/C16H18NO.ClHO4/c1-11-9-12(2)17(13(3)10-11)16-8-6-5-7-15(16)14(4)18;2-1(3,4)5/h5-10H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
NYAKBLVBQKMQEP-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2C(=O)C)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)

![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)

methanone](/img/structure/B14378853.png)



